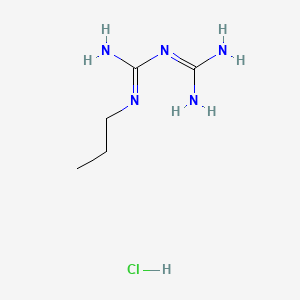
N-Propylbiguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylbiguanide hydrochloride is a derivative of biguanide, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the biguanide structure, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylbiguanide hydrochloride typically involves the condensation of guanidine with a propylamine derivative. One common method includes the reaction of guanidine with propylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Propylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted biguanides.
Scientific Research Applications
N-Propylbiguanide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antidiabetic agent, similar to other biguanides like metformin.
Industry: this compound is used in the formulation of disinfectants and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-Propylbiguanide hydrochloride involves its interaction with cellular components, leading to disruption of metabolic processes. In antimicrobial applications, the compound targets the cell membrane, causing increased permeability and eventual cell death. In antidiabetic research, it is believed to enhance insulin sensitivity and glucose uptake by activating AMP-activated protein kinase (AMPK) pathways.
Comparison with Similar Compounds
Similar Compounds
Metformin: A well-known antidiabetic biguanide with a similar structure but different substituents.
Phenformin: Another antidiabetic biguanide with a phenethyl group instead of a propyl group.
Buformin: A biguanide with a butyl group, also used in diabetes treatment.
Uniqueness
N-Propylbiguanide hydrochloride is unique due to its specific propyl group, which imparts distinct chemical and biological properties. Compared to metformin and phenformin, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
20351-28-4 |
|---|---|
Molecular Formula |
C5H14ClN5 |
Molecular Weight |
179.65 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-propylguanidine;hydrochloride |
InChI |
InChI=1S/C5H13N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2-3H2,1H3,(H6,6,7,8,9,10);1H |
InChI Key |
HGRYADBWOJPLHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


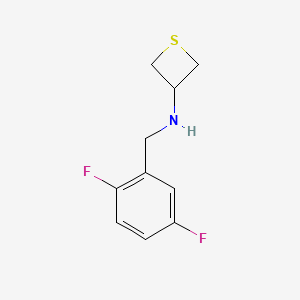
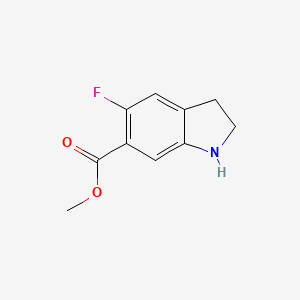
![2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid](/img/structure/B12992802.png)
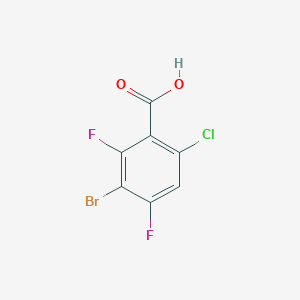
![tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12992808.png)
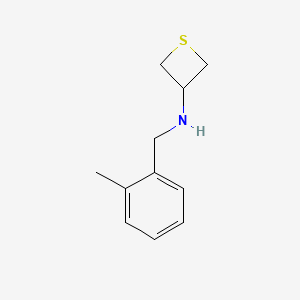
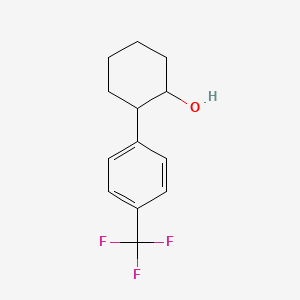
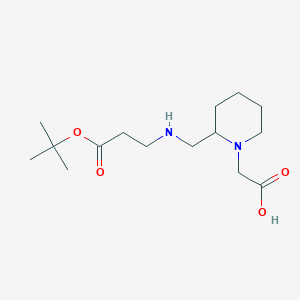
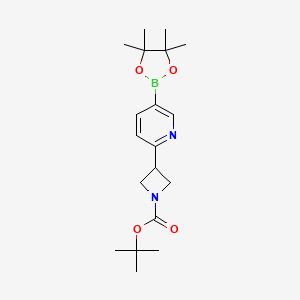
![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12992827.png)
![N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12992835.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine](/img/structure/B12992840.png)
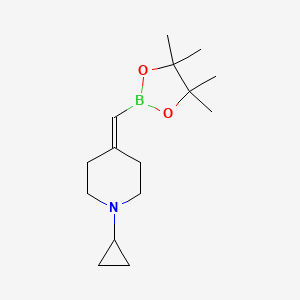
![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
